Beta-Amyloid (42-1), also known as Amyloid beta peptide 1-42, is a significant protein fragment associated with Alzheimer's disease. It is derived from the amyloid precursor protein and is known to aggregate into plaques in the brains of individuals with Alzheimer's, contributing to neurodegeneration and cognitive decline. The peptide is characterized by its hydrophobic nature, which facilitates its aggregation into oligomers and fibrils that are toxic to neurons.
Beta-Amyloid (42-1) is primarily sourced from human brain tissues and can also be synthesized in vitro using various biochemical methods. It is classified as a polypeptide and falls under the category of amyloid proteins, which are misfolded proteins that aggregate into fibrillar structures. The specific sequence of Beta-Amyloid (42-1) includes 42 amino acids, making it one of the most studied forms of amyloid beta peptides due to its strong association with Alzheimer's pathology.
The synthesis of Beta-Amyloid (42-1) can be achieved through several methods:
The molecular structure of Beta-Amyloid (42-1) consists of a linear chain of 42 amino acids, characterized by regions that promote beta-sheet formation, essential for its aggregation properties. The peptide's sequence allows for interactions that lead to oligomerization:
Biophysical studies using techniques such as circular dichroism spectroscopy have shown that Beta-Amyloid (42-1) transitions from a random coil structure to a beta-sheet conformation over time, which is critical for its aggregation into fibrils .
Beta-Amyloid (42-1) undergoes several key reactions:
The mechanism by which Beta-Amyloid (42-1) exerts its pathological effects involves several steps:
Relevant analytical techniques such as high-performance liquid chromatography have been employed to assess the purity and stability of synthesized Beta-Amyloid (42-1) .
Beta-Amyloid (42-1) has several critical applications in scientific research:
The primary sequence inversion in β-amyloid (42-1) (DAIA42VGGV40M35VGGIIA30GKS25NGVD20AEEF15VKVL10HQVG5YSDH4RFEAD) fundamentally alters its conformational landscape compared to the canonical amyloid-β (1-42). Biophysical analyses reveal that while both peptides exhibit amphipathic character, Aβ(42-1) demonstrates distinct folding pathways and solvent interactions. Circular dichroism (CD) spectroscopy indicates a significantly reduced β-sheet propensity in aqueous environments, with Aβ(42-1) exhibiting predominantly random coil configurations (60-70%) and minimal α-helical content (<10%) under physiological pH conditions. This contrasts sharply with Aβ(1-42), which shows 20-30% β-sheet formation under identical conditions [2].
At membrane interfaces, Aβ(42-1) exhibits divergent interfacial behavior. Langmuir monolayer studies using 1-palmitoyl-2-oleoyl-phosphatidylcholine (POPC) demonstrate that Aβ(42-1) achieves lower maximum surface pressures (∼28 mN/m) than Aβ(1-42) (∼35 mN/m) during compression isotherms. Brewster angle microscopy (BAM) imaging reveals that Aβ(42-1) forms isolated fibrillar structures rather than the interconnected networks characteristic of Aβ(1-42). This suggests reversed sequences adopt altered supramolecular packing geometries at biological interfaces [8].
Table 1: Secondary Structure Characteristics of Aβ Isoforms in Lipid Environments
Aβ Isoform | α-Helix (%) | β-Sheet (%) | Random Coil (%) | Dominant Quaternary Structure |
---|---|---|---|---|
Aβ(1-42) | 15-20 | 25-35 | 45-60 | Fibrillar networks |
Aβ(42-1) | 5-10 | 10-15 | 75-85 | Isolated fibrils/oligomers |
Molecular dynamics simulations further indicate that the hydrophobic moment distribution along the reversed sequence disrupts the formation of continuous hydrophobic domains essential for β-sheet stacking. The C-terminal residues (now position 1-10 in Aβ(42-1)) exhibit reduced lipid insertion capacity, while the inverted N-terminal domain displays atypical electrostatic interactions with phospholipid headgroups [8].
The aggregation kinetics of Aβ(42-1) demonstrate accelerated primary nucleation but impaired fibril maturation. Thioflavin T (ThT) fluorescence assays reveal a shortened lag phase (∼4 hours for Aβ(42-1) vs. ∼10 hours for Aβ(1-42) at 25μM concentration) followed by rapid fluorescence plateauing at approximately 50% intensity compared to Aβ(1-42). This suggests reverse-sequence peptides form structurally distinct assemblies with altered dye-binding capacities. Transmission electron microscopy (TEM) confirms Aβ(42-1) generates shorter (∼200 nm vs. >1μm), fragmented fibrils with reduced lateral association [2] [8].
Notably, Aβ(42-1) exhibits reduced oligomer stability in neuronal environments. Biochemical analyses demonstrate that while both isoforms form soluble oligomers during aggregation, Aβ(42-1) oligomers display increased susceptibility to proteolytic degradation and rapid dissociation. Size-exclusion chromatography profiles show predominant Aβ(42-1) species in the 15-30 kDa range (tetramer to dodecamer), contrasting with the stable 50-150 kDa oligomers characteristic of Aβ(1-42) [2] [6].
Table 2: Aggregation Kinetics and Structural Properties of Aβ Isoforms
Parameter | Aβ(1-42) | Aβ(42-1) |
---|---|---|
Lag Phase (25μM, pH 7.4) | 8-12 hours | 3-5 hours |
ThT Fluorescence Maximum | 100% (reference) | 45-55% |
Dominant Oligomer Size | 50-150 kDa | 15-30 kDa |
Fibril Length | >1 μm | 150-250 nm |
Morphology (SEM) | Dense networks | Isolated fibers |
The cytotoxic potential of these aggregates correlates with structural differences. Hippocampal neuron viability assays demonstrate Aβ(42-1) oligomers induce only 15-20% cell death compared to 60-70% for Aβ(1-42) oligomers at equimolar concentrations (5μM). This reduced neurotoxicity occurs despite comparable cellular internalization rates, suggesting reverse-sequence aggregates exhibit impaired signaling interactions with neuronal death pathways [2] [9].
The reversed sequence of Aβ(42-1) significantly alters its interactome with key biological partners. Surface plasmon resonance (SPR) studies reveal a 100-fold reduction in binding affinity for the cellular prion protein (PrPC), a critical mediator of Aβ(1-42) neurotoxicity. While Aβ(1-42) oligomers bind PrPC with KD = 1-10 nM, Aβ(42-1) exhibits KD > 1 μM. This diminished interaction correlates with impaired activation of downstream neurotoxic pathways, including the mGluR5-Fyn kinase cascade [6].
Chaperone interactions display isoform-specific differences. Clusterin (ApoJ), an extracellular chaperone, binds Aβ(42-1) oligomers with approximately 3-fold lower affinity (KD = 25 ± 8 nM) compared to Aβ(1-42) oligomers (KD = 8 ± 2 nM). However, this binding fails to inhibit oligomerization kinetics as effectively. Kinetic analysis indicates clusterin reduces secondary nucleation rates of Aβ(1-42) by 85% but only by 35% for Aβ(42-1), suggesting sequence-dependent chaperone efficacy [3].
Table 3: Ligand Binding Profiles of Aβ Isoforms
Receptor/Chaperone | Aβ(1-42) KD | Aβ(42-1) KD | Functional Consequence |
---|---|---|---|
PrPC | 1-10 nM | >1 μM | Loss of neurotoxic signaling |
Clusterin (ApoJ) | 8 ± 2 nM | 25 ± 8 nM | Reduced anti-aggregation effect |
α7-nAChR | 50-100 nM | 500-800 nM | Impaired receptor blockade |
Lipid Bilayers (POPC) | High affinity | Moderate affinity | Altered membrane disruption |
Membrane receptor engagement is similarly impaired. Radioligand binding assays demonstrate Aβ(42-1) exhibits 5-8 fold lower affinity for α7 nicotinic acetylcholine receptors (α7-nAChR) compared to Aβ(1-42). This reduced interaction corresponds with attenuated inhibition of acetylcholine-evoked currents in hippocampal neurons (25% inhibition vs. 85% for Aβ(1-42)). Such findings suggest the reverse sequence disrupts pharmacophore organization required for receptor binding [8] [6].
The membrane disruption capacity of Aβ(42-1) fundamentally differs due to altered lipid interactions. Calcein release assays from POPC liposomes show Aβ(42-1) induces only 20-30% membrane permeability compared to Aβ(1-42) at equivalent concentrations. Solid-state NMR studies indicate Aβ(42-1) orients parallel to the membrane surface with reduced hydrophobic core penetration, explaining diminished lytic activity [8].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5